molecular formula C12H11NO2 B1673456 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one CAS No. 851518-71-3

1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one

Cat. No. B1673456
CAS RN: 851518-71-3
M. Wt: 201.22 g/mol
InChI Key: NETTXQJYJRFTFS-UHFFFAOYSA-N
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Description

The compound “1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one” likely belongs to a class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of an aromatic ring .


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions that “1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one” can undergo would depend on its exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally .

Scientific Research Applications

Hepatic Fibrosis Treatment

Hydronidone: has shown promise as an antifibrotic agent, particularly in the treatment of hepatic fibrosis . It’s a novel derivative of pirfenidone, which is FDA-approved for treating idiopathic pulmonary fibrosis. Research indicates that Hydronidone can attenuate liver fibrosis by inhibiting the activation of hepatic stellate cells, a key process in the development of fibrosis .

Chronic Hepatitis B Management

In patients with chronic hepatitis B, Hydronidone has been evaluated for its efficacy in reducing liver fibrosis. A Phase 2 randomized controlled trial demonstrated that the compound could improve liver fibrosis, as evidenced by a reduction in the Ishak score, which is used to quantify the degree of fibrosis .

Pharmacokinetic Drug-Drug Interaction Studies

Hydronidone has been part of pharmacokinetic studies to understand its interactions with other drugs, such as entecavir —a medication used to treat hepatitis B. These studies are crucial for developing combination therapies that could potentially offer a new approach for treating viral fibrosis .

Apoptosis Induction in Hepatic Cells

Research has shown that Hydronidone can induce apoptosis in activated hepatic stellate cells through endoplasmic reticulum stress-associated mitochondrial apoptotic pathways. This mechanism is significant because it offers a targeted approach to treat liver fibrosis by promoting the death of fibrogenic cells .

Safety and Tolerability in Humans

The safety and tolerability of Hydronidone have been assessed in healthy subjects. Studies have investigated its pharmacokinetics, including absorption, distribution, metabolism, and excretion, to establish a safe dosage regimen for further clinical development .

Mechanism of Action

Target of Action

Hydronidone primarily targets hepatic stellate cells (HSCs), which play a crucial role in the development of liver fibrosis . By inhibiting the activation of HSCs, Hydronidone can effectively reduce collagen synthesis and curb the process of liver fibrosis .

Biochemical Pathways

The primary biochemical pathway affected by Hydronidone is the TGFβ-Smad signaling pathway. By promoting the degradation of TGFβRI through the upregulation of Smad7, Hydronidone inhibits this pathway, thereby preventing the activation of HSCs and the subsequent synthesis of collagen .

Pharmacokinetics

Hydronidone exhibits linear pharmacokinetics within the dose range of 30–120 mg after a single oral dose . It is rapidly absorbed, with a median time to maximum plasma concentration (tmax) of 0.33–0.63 hours, and cleared with a terminal elimination half-life (t1/2) of 1.72–3.10 hours . The pharmacokinetic parameters after multiple doses are similar to those after a single dose . Food intake significantly reduces the rate and extent (by about 20%) of Hydronidone absorption .

Result of Action

The primary result of Hydronidone’s action is the attenuation of liver fibrosis. By inhibiting the activation of HSCs and reducing collagen synthesis, Hydronidone can effectively curb the progression of liver fibrosis . In clinical trials, Hydronidone treatment has been shown to result in the reversal of liver fibrosis in a significant proportion of patients .

Action Environment

The efficacy and stability of Hydronidone can be influenced by various environmental factors. For instance, food intake can significantly affect the absorption of Hydronidone, reducing both the rate and extent of absorption

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for a compound like “1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one” could involve further studies to fully elucidate its properties, potential uses, and safety profile. This could include more detailed synthesis and characterization studies, as well as exploration of potential applications .

properties

IUPAC Name

1-(4-hydroxyphenyl)-5-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETTXQJYJRFTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459058
Record name 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one

CAS RN

851518-71-3
Record name Hydronidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851518713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydronidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRONIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXQ128313W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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